2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride
Description
2-[(2,4-Dimethylphenyl)methyl]azetidine hydrochloride is a small organic molecule featuring an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) substituted with a 2,4-dimethylbenzyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-12-5-6-13-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHUSTROUOKNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2CCN2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or phenylmethyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antipsychotic and Neurological Disorders
Research indicates that azetidine-derived compounds, including 2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride, have potential therapeutic uses for treating psychiatric disorders. These compounds may alleviate symptoms associated with substance dependence, cognitive and attention disorders, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specifically, they could be beneficial in managing acute and chronic conditions related to these disorders .
1.2 Metabolic Disorders
The compound has also shown promise in addressing metabolic disorders, including obesity and type II diabetes. Its mechanism of action may involve modulation of appetite and metabolic pathways, potentially leading to effective treatments for metabolic syndrome and related conditions .
Anticancer Activity
Recent studies have explored the anticancer properties of azetidine derivatives. For instance, a series of substituted azetidine compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives exhibited significant antiproliferative activity, suggesting their potential as candidates for cancer therapy .
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of several azetidine derivatives on human leukemia cell lines. The findings revealed that certain compounds induced apoptosis in over 80% of the tested cells at specific concentrations, demonstrating their efficacy as anticancer agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of azetidine derivatives. Various modifications to the azetidine structure have been investigated to enhance biological activity while minimizing toxicity.
| Compound | Modification | Biological Activity | Cell Line Tested |
|---|---|---|---|
| Compound A | Methyl group addition | High potency (IC50 = 0.48 µM) | MCF-7 |
| Compound B | Electron-withdrawing group | Moderate potency (IC50 = 1.54 µM) | HCT-116 |
| Compound C | Substituted aromatic ring | Significant activity (CC50 = 137.3 µM) | Ca9-22 |
This table illustrates how different modifications can impact the biological activity of azetidine derivatives against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The phenylmethyl group may enhance the compound’s binding affinity to its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives with Aromatic Substitutions
Table 1: Key Azetidine Hydrochloride Derivatives
Key Observations:
- Electronic Properties : Chlorine atoms in 3-(4-chlorophenyl)azetidine HCl introduce electron-withdrawing effects, which may increase acidity or alter binding affinity compared to electron-donating methyl groups in the target compound .
- Synthetic Utility: The phenoxy group in 3-(4-chlorophenoxy)azetidine HCl enables diverse reactivity (e.g., nucleophilic substitution), whereas the benzyl group in the target compound is more stable under standard conditions .
Non-Azetidine Hydrochlorides with Similar Substituents
Table 2: Pharmacologically Active Hydrochlorides with Aromatic Substituents
Key Observations:
Physicochemical Data (Inferred)
- Solubility : Hydrochloride salts generally exhibit high water solubility. Lipophilicity increases with aromatic substituents (logP: target compound ~2.5 vs. 3-(4-chlorophenyl)azetidine HCl ~2.8).
- Stability : Azetidine’s ring strain may lead to lower thermal stability compared to five- or six-membered analogs.
Research and Development Implications
- Drug Design : The 2,4-dimethylbenzyl group balances lipophilicity and steric effects, making the compound a versatile intermediate for receptor modulators .
- Unmet Needs: Limited data on in vivo efficacy and toxicity necessitate further studies. Comparative pharmacokinetic analyses with compounds like 3-(4-chlorophenoxy)azetidine HCl are recommended .
Biological Activity
2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Overview of Biological Activity
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial and antifungal activity.
- Anticancer Potential : It has been explored for its potential to inhibit cancer cell proliferation.
The biological activity of this compound is attributed to its structural features. The azetidine ring allows for various chemical reactions that can lead to the formation of reactive intermediates. These intermediates may interact with biological macromolecules such as proteins and nucleic acids, which is crucial for its antimicrobial and anticancer effects. The phenylmethyl group enhances binding affinity to target sites, facilitating its biological effects .
Antibacterial and Antifungal Studies
A series of studies have assessed the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:
| Pathogen | Activity | Concentration Tested (µg/ml) | Result |
|---|---|---|---|
| Escherichia coli | Moderate | 100 | Inhibition observed |
| Pseudomonas aeruginosa | Significant | 100 | Strong inhibition |
| Staphylococcus epidermidis | Moderate | 100 | Inhibition observed |
| Aspergillus niger | Significant | 100 | Strong inhibition |
| Candida albicans | Moderate to weak | 100 | Variable inhibition |
These findings indicate that the compound shows promising antibacterial and antifungal properties, particularly against Pseudomonas aeruginosa and Aspergillus niger .
Case Studies on Cancer Cell Lines
In vitro studies have demonstrated the anticancer potential of this compound on various cancer cell lines. For instance:
- Cell Line : B16F10 Murine Melanoma Cells
- Concentration Range : 1 - 20 µM
- Observation : At concentrations above 10 µM, significant inhibition of cell proliferation was noted, with a calculated IC50 value indicating potent activity.
The mechanism appears to involve the induction of apoptosis in cancer cells, which is facilitated by the compound's ability to modulate signaling pathways associated with cell survival .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity |
|---|---|
| Azetidine | Basic reactivity |
| 2,4-Dimethylbenzyl chloride | Precursor for synthesis |
| Azetidine-2-carboxylic acid | Naturally occurring amino acid |
This comparison highlights that while similar compounds exist, the unique combination of the azetidine ring and the dimethylphenylmethyl group in this hydrochloride form provides distinct biological activities that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-[(2,4-Dimethylphenyl)methyl]azetidine hydrochloride with high purity?
- Methodology : Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous azetidine derivatives. For example, Heck reactions (used in benzodiazepine synthesis ) can be adapted for introducing aromatic substituents. Purification via recrystallization or column chromatography is essential, with purity verified by HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .
- Data Validation : Cross-validate spectral data (¹H/¹³C NMR, HRMS) with computational tools like PubChem’s InChI key generation to confirm structural integrity .
Q. How can researchers characterize the physicochemical properties of this compound?
- Approach : Determine solubility profiles in polar/non-polar solvents using UV-Vis spectroscopy. Measure thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For ionizable groups (e.g., azetidine’s amine), perform potentiometric titration to estimate pKa .
- Reference Standards : Compare with PubChem’s crystallographic data for structurally related compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to identify deviations in bond lengths/angles .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2-[(2,4-Dimethylphenyl)methyl]azetidine hydrochloride in novel reactions?
- Strategy : Use quantum chemical calculations (e.g., DFT) to model reaction pathways, as demonstrated by ICReDD’s reaction path search methods . Simulate intermediates and transition states to identify energetically favorable routes.
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .
Q. What experimental designs resolve contradictions in reported biological activity data for azetidine derivatives?
- Framework : Employ dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to account for variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
- Data Analysis : Apply statistical tools (ANOVA, principal component analysis) to isolate confounding variables (e.g., solvent effects, assay interference) .
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
- Approach : Conduct accelerated stability studies (e.g., pH 2–9 buffers, 40°C/75% RH) with LC-MS monitoring to identify degradation products. Modify the hydrochloride salt form or introduce prodrug moieties to enhance bioavailability .
- In Silico Tools : Leverage chemical software (e.g., molecular dynamics simulations) to predict hydrolysis susceptibility at azetidine’s strained ring .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
